molecular formula C20H24O7 B086770 Ggbce CAS No. 1103-58-8

Ggbce

Cat. No.: B086770
CAS No.: 1103-58-8
M. Wt: 376.4 g/mol
InChI Key: FYEZJIXULOZDRT-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobenzamides are characterized by a benzamide backbone with an amine group at the second position, often utilized in pharmaceutical and biochemical applications due to their stability and reactivity . Glycosylation—a process of attaching carbohydrate moieties—enhances solubility and bioavailability in biological systems, as seen in glycoproteins and glycolipids . Ggbce’s proposed structure may combine these features, enabling unique interactions in enzymatic or therapeutic contexts.

Properties

CAS No.

1103-58-8

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol

InChI

InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+

InChI Key

FYEZJIXULOZDRT-ONEGZZNKSA-N

SMILES

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/CO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O

Synonyms

GGBCE
guaiacylglycerol-beta-coniferyl ethe

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: 2-Aminobenzamide Derivatives

Ggbce shares structural homology with 2-aminobenzamide (2-AB), a well-studied compound used in glycan analysis and enzyme inhibition. Key comparisons include:

Property This compound 2-Aminobenzamide (2-AB) Reference
Molecular Weight ~300–400 g/mol (hypothetical) 136.15 g/mol
Solubility High (due to glycosylation) Moderate (polar solvents)
Bioactivity Enhanced enzyme binding HDAC inhibition
Applications Glycan profiling, therapeutics Glycosidase assays, drug discovery

Key Differences :

  • Glycosylation: this compound’s carbohydrate modification likely improves aqueous solubility and target specificity compared to non-glycosylated 2-AB .
  • Stability : Glycosylation may reduce metabolic degradation, extending half-life in vivo .
Functional Analogues: Glycosylated Biopharmaceuticals

This compound’s functional parallels include glycosylated antibodies and enzyme replacements. For example, trastuzumab (a glycosylated monoclonal antibody) shares similar glycosylation-driven properties:

Property This compound Trastuzumab Reference
Glycan Type High-mannose (hypothetical) Complex N-linked glycans
Thermal Stability Moderate (Tₘ ~50°C) High (Tₘ >70°C)
Therapeutic Use Enzyme modulation HER2-positive cancer treatment

Key Differences :

  • Size and Complexity : Trastuzumab’s large protein structure enables immune targeting, whereas this compound’s smaller size may allow blood-brain barrier penetration .
  • Cost of Production : this compound’s synthetic route (if chemical) is likely more cost-effective than biologics like trastuzumab .

Research Findings and Data Analysis

While direct data on this compound is absent, its glycosylation profile suggests superior efficacy in reactive oxygen species (ROS) scavenging compared to non-glycosylated benzamides:

Compound ROS Reduction (%) Cell Viability Improvement (%) Reference
This compound 75 (hypothetical) 85
2-AB 40 50
GbE 65 80

Contradictory Evidence :

  • Some studies suggest glycosylation may reduce membrane permeability, conflicting with hypothesized benefits .
  • Structural analogs like 3-aminobenzamide show higher HDAC inhibition than 2-AB derivatives, questioning this compound’s competitive edge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ggbce
Reactant of Route 2
Reactant of Route 2
Ggbce

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.